molecular formula C7H16ClN B2928675 2,3,4-Trimethylpyrrolidine;hydrochloride CAS No. 2567503-53-9

2,3,4-Trimethylpyrrolidine;hydrochloride

Cat. No.: B2928675
CAS No.: 2567503-53-9
M. Wt: 149.66
InChI Key: MHSNRVBQMLWGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trimethylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications, particularly in organic synthesis as a chiral auxiliary.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethylpyrrolidine;hydrochloride typically involves the reaction of 2,3,4-trimethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

    Starting Material: 2,3,4-Trimethylpyrrolidine.

    Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt.

    Purification: The product is purified through recrystallization to obtain the final compound in a pure form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2,3,4-Trimethylpyrrolidine;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: Used as a chiral auxiliary to control the stereochemistry of products.

    Medicinal Chemistry: Employed in the synthesis of pharmaceuticals and agrochemicals.

    Material Science: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylpyrrolidine;hydrochloride involves its role as a chiral auxiliary. It forms a complex with the substrate, which then undergoes a reaction to form the desired product. The stereochemistry of the product is controlled by the chiral auxiliary, which dictates the orientation of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpyrrolidine;hydrochloride: Similar in structure but differs in the position of methyl groups.

    2,3,3-Trimethylpyrrolidine;hydrochloride: Another structural isomer with different methyl group positions

Uniqueness

2,3,4-Trimethylpyrrolidine;hydrochloride is unique due to its specific arrangement of methyl groups, which imparts distinct stereochemical properties. This makes it particularly useful as a chiral auxiliary in organic synthesis, allowing for precise control over the stereochemistry of the products.

Properties

IUPAC Name

2,3,4-trimethylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-5-4-8-7(3)6(5)2;/h5-8H,4H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSNRVBQMLWGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C1C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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